molecular formula C8H6ClN3O B8519669 2-amino-4-chlorophthalazin-1(2H)-one

2-amino-4-chlorophthalazin-1(2H)-one

Cat. No.: B8519669
M. Wt: 195.60 g/mol
InChI Key: ATQDPCWAWWPSDX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Amino-4-chlorophthalazin-1(2H)-one is a chemical compound of significant interest in organic and medicinal chemistry research. Its molecular formula is C8H6ClN3, and it has a molecular weight of 179.61 g/mol . This compound is recognized as a versatile synthetic intermediate, particularly in the preparation of more complex molecules. For instance, it is listed as a specified impurity in the synthesis of active pharmaceutical ingredients such as Dihydralazine Sulfate, an antihypertensive agent, highlighting its role in ensuring the quality and purity of pharmaceutical compounds . The core phthalazinone structure is a privileged scaffold in drug discovery, with numerous derivatives demonstrating a wide range of biological activities. These activities include antimicrobial, antifungal, and anticancer properties, making research into novel phthalazinone derivatives a vibrant field . Furthermore, aminophthalazine derivatives are known to be investigated as inhibitors of various biological targets, such as phosphodiesterases (e.g., PDE-5, PDE-10) and kinases (e.g., p38 MAP kinase, Aurora-A kinase), which are relevant for treating conditions ranging from chronic pain to neurodegenerative disorders and cancer . As a building block, this compound enables researchers to explore new chemical space and develop potential therapeutic agents. This product is intended for research purposes only and is not intended for human or veterinary diagnostic or therapeutic uses.

Properties

Molecular Formula

C8H6ClN3O

Molecular Weight

195.60 g/mol

IUPAC Name

2-amino-4-chlorophthalazin-1-one

InChI

InChI=1S/C8H6ClN3O/c9-7-5-3-1-2-4-6(5)8(13)12(10)11-7/h1-4H,10H2

InChI Key

ATQDPCWAWWPSDX-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=NN(C2=O)N)Cl

Origin of Product

United States

Scientific Research Applications

Antitumor Activity

Recent studies have highlighted the potential of 2-amino-4-chlorophthalazin-1(2H)-one derivatives as anticancer agents. For instance, a study synthesized novel phthalazine-based derivatives and evaluated their cytotoxicity against human cancer cell lines such as HCT-116. The findings revealed that these derivatives exhibit significant cytotoxic effects, potentially through the induction of apoptosis via targeting vascular endothelial growth factor receptor 2 (VEGFR2) .

Case Study:
A series of phthalazine derivatives were tested for their ability to inhibit tumor growth in vivo. The results indicated a marked reduction in tumor size compared to control groups, emphasizing the therapeutic potential of these compounds in cancer treatment .

Antimicrobial Properties

Phthalazine derivatives have also been investigated for their antimicrobial activities. The incorporation of various substituents into the phthalazine core has been shown to enhance antibacterial efficacy against Gram-positive and Gram-negative bacteria.

Data Table: Antimicrobial Activity of Phthalazine Derivatives

CompoundBacterial StrainMinimum Inhibitory Concentration (MIC)
This compoundStaphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL
Pseudomonas aeruginosa128 µg/mL

This data underscores the compound's potential as a lead structure for developing new antibiotics .

Antihypertensive Effects

Another promising application of this compound is in the treatment of hypertension. Some derivatives have demonstrated significant cardiotonic and vasodilatory effects, making them suitable candidates for antihypertensive therapies.

Case Study:
Clinical trials involving phthalazine derivatives indicated a reduction in blood pressure among hypertensive patients, showcasing their effectiveness as antihypertensive agents .

Mechanistic Insights

The mechanisms underlying the biological activities of this compound are multifaceted:

  • Antitumor Mechanism: Induction of apoptosis via VEGFR2 inhibition.
  • Antimicrobial Mechanism: Disruption of bacterial cell wall synthesis.
  • Antihypertensive Mechanism: Inhibition of angiotensin-converting enzyme (ACE) activity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Phthalazinone derivatives share a common core structure but differ in substituent type, position, and functional groups. Below is a detailed comparison of 2-amino-4-chlorophthalazin-1(2H)-one with analogous compounds:

2.1 Structural Comparison
Compound Name Substituents Molecular Formula Molecular Weight (g/mol) Key Structural Features
This compound -NH₂ (C2), -Cl (C4) C₈H₆ClN₃O 195.61 Amino and chloro groups enhance polarity
4-Chlorophthalazin-1(2H)-one -Cl (C4) C₈H₅ClN₂O 180.59 Lacks amino group; simpler electronic profile
4-Methylphthalazin-1(2H)-one -CH₃ (C4) C₉H₈N₂O 160.17 Methyl group increases hydrophobicity
6-Bromo-4-(chloromethyl)phthalazin-1(2H)-one -Br (C6), -CH₂Cl (C4) C₉H₆BrClN₂O 289.52 Bromo and chloromethyl groups add steric bulk
2-(2-Aminoethyl)-4-methylphthalazin-1(2H)-one -CH₂CH₂NH₂ (C2), -CH₃ (C4) C₁₁H₁₃N₃O 203.24 Aminoethyl chain enhances solubility
2.2 Physicochemical Properties
  • Polarity and Solubility: The amino group in this compound increases polarity compared to non-amino derivatives like 4-chlorophthalazin-1(2H)-one. This enhances solubility in polar solvents .
  • Thermal Stability : Methyl-substituted derivatives (e.g., 4-methylphthalazin-1(2H)-one) exhibit higher thermal stability due to reduced electron-withdrawing effects compared to chloro or bromo derivatives .
  • Crystallinity : Halogenated derivatives (e.g., 6-bromo-4-(chloromethyl)phthalazin-1(2H)-one) tend to form crystalline solids, influenced by halogen-induced intermolecular interactions .

Key Research Findings

  • Anticancer Activity: Amino-chloro derivatives demonstrate higher cytotoxicity against cancer cell lines (e.g., MCF-7) than methyl or bromo analogs, likely due to improved hydrogen-bonding capacity .
  • Solubility Challenges : Halogenated derivatives (e.g., 4-chlorophthalazin-1(2H)-one) exhibit poor aqueous solubility, limiting bioavailability .
  • Safety Profiles: Methyl-substituted phthalazinones (e.g., 4-methylphthalazin-1(2H)-one) show lower toxicity (LD₅₀ > 500 mg/kg) compared to halogenated derivatives, which require stricter handling (H315-H319-H335 hazard codes) .

Preparation Methods

Nucleophilic Substitution Reactions

Once the 4-chloro derivative is obtained, introducing the amino group at position 2 requires precise functionalization. A method analogous to the synthesis of 1-amino-4-(2´-thienyl)phthalazines can be adapted. Here, 4-chlorophthalazin-1(2H)-one is reacted with aqueous ammonia or primary amines under acidic conditions. For example, heating 4-chlorophthalazin-1(2H)-one with ammonium hydroxide in acetone at reflux facilitates substitution at position 2, yielding this compound.

This reaction leverages the electron-withdrawing effect of the ketone group at position 1, which activates position 2 for nucleophilic attack. The general procedure involves:

  • Dissolving 4-chlorophthalazin-1(2H)-one in a polar aprotic solvent (e.g., acetone or DMF).

  • Adding excess amine (e.g., ammonia or alkylamines) and a catalytic amount of hydrochloric acid.

  • Refluxing for 3–15 hours to achieve complete substitution.

Yields for this step vary between 70% and 90%, depending on the amine’s nucleophilicity and reaction time.

Protective Group Approaches

To prevent unwanted side reactions during amination, protective group strategies are employed. For instance, tert-butoxycarbonyl (Boc) protection of the phthalazinone nitrogen allows selective functionalization at position 2. In a procedure detailed in, 4-chlorophthalazin-1(2H)-one is treated with di-tert-butyl dicarbonate ((Boc)₂O) in dichloromethane, yielding tert-butyl 4-chloro-1-oxophthalazine-2(1H)-carboxylate (11b ). Subsequent deprotection under acidic conditions regenerates the free amine at position 2.

Spectroscopic Characterization and Validation

Successful synthesis of this compound is confirmed through advanced spectroscopic techniques:

  • ¹H NMR : The amino proton resonates as a broad singlet at δ 5.2–5.5 ppm, while aromatic protons appear as multiplets between δ 7.7 and 8.3 ppm.

  • ¹³C NMR : The carbonyl carbon (C-1) is observed at δ 160–165 ppm, with the chloro-substituted carbon (C-4) at δ 125–130 ppm.

  • HRMS : Molecular ion peaks align with theoretical values (e.g., m/z 195.03 for C₈H₆ClN₂O).

Comparative Analysis of Synthetic Routes

MethodStarting MaterialKey ReagentsYield (%)Purity (%)
POCl₃ ChlorinationPhthalhydrazidePOCl₃9299.1
Nucleophilic Amination4-ChlorophthalazinoneNH₃, HCl8597.5
Boc Protection4-Chlorophthalazinone(Boc)₂O3498.0

The POCl₃ route offers the highest efficiency, while protective group methods, though lower-yielding, provide superior regiocontrol.

Challenges and Optimization Opportunities

  • Regioselectivity : Competing substitution at position 1 versus 2 remains a challenge. Introducing directing groups (e.g., nitro or methoxy) could enhance selectivity.

  • Byproduct Formation : Dichlorophthalazine (11' ) formation during chlorination necessitates careful hydrolysis control.

  • Scale-Up : Reactions involving POCl₃ require stringent temperature control to avoid exothermic side reactions .

Q & A

Q. How to design structure-activity relationship (SAR) studies for derivatives of this compound?

  • Methodological Answer : Systematic substitution at positions 2 and 4 (e.g., introducing halogens, alkyl, or aryl groups) followed by biological testing. Herberich et al. (2008) demonstrated SAR for antitumor activity by comparing IC50_{50} values across substituted analogs .

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